Desmethylgriseofulvin
Overview
Description
Scientific Research Applications
Anticancer Potential
Desmethylgriseofulvin, a derivative of griseofulvin, shows potential in cancer research. Griseofulvin disrupts mitosis and cell division in human cancer cells, suggesting that its derivatives, including desmethylgriseofulvin, may have similar properties. This aspect of griseofulvin and its metabolites, such as desmethylgriseofulvin, opens up possibilities for cancer treatment research (Aris et al., 2022).
Synthesis and Structural Analysis
Research on desmethylgriseofulvin includes its synthesis and structural analysis. The phenols 6-O-desmethyl griseofulvin and 4-O-desmethyl griseofulvin, both metabolites of griseofulvin, have been synthesized and analyzed using techniques like single-crystal X-ray analysis. Such studies contribute to a deeper understanding of these compounds at a molecular level, which is essential for their potential application in various fields, including pharmaceuticals (Rønnest et al., 2010).
Plasma Treatment Studies
Investigations into the effects of plasma irradiation on griseofulvin and its derivatives have been conducted. Although such studies primarily focus on griseofulvin, they provide insights into how similar treatments might affect its derivatives like desmethylgriseofulvin. Plasma irradiation, for instance, was found to increase the wettability of griseofulvin but did not enhance its dissolution rate. These findings have implications for the processing and application of griseofulvin and its derivatives in pharmaceutical formulations (Naseem et al., 2004).
In Vitro Antifungal Activity
Desmethylgriseofulvin, derived from the antifungal antibiotic griseofulvin, is part of the research into antifungal activities against plant pathogens. Studies include the identification of griseofulvin-producing fungi and evaluating their antifungal activities, which indirectly informs about the potential applications of its derivatives, including desmethylgriseofulvin, in combating fungal diseases in agriculture and possibly in medical applications (Park et al., 2005).
Safety And Hazards
properties
IUPAC Name |
7-chloro-4-hydroxy-3',6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-9(19)6-10(21-2)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTICLSBYPHKDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965573 | |
Record name | 7-Chloro-4-hydroxy-2',6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylgriseofulvin | |
CAS RN |
5128-41-6 | |
Record name | 4-Demethylgriseofulvin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005128416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-4-hydroxy-2',6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.